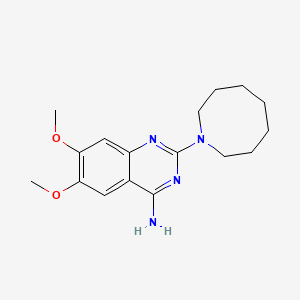
N-(1H-indol-3-yl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1H-indol-3-yl)thiophene-2-carboxamide, also known as ITIC, is a small molecule organic semiconductor that has gained significant attention in the field of organic electronics. ITIC is a donor-acceptor type molecule that exhibits excellent photovoltaic properties, making it an ideal candidate for use in organic solar cells. In
作用機序
The mechanism of action of N-(1H-indol-3-yl)thiophene-2-carboxamide in organic solar cells involves the absorption of light by the donor-acceptor type molecule. Upon absorption of light, N-(1H-indol-3-yl)thiophene-2-carboxamide undergoes a photoinduced electron transfer process, which leads to the separation of charge carriers. The resulting electron-hole pairs are then transported to the respective electrodes, generating a photocurrent. The efficient charge separation and transport properties of N-(1H-indol-3-yl)thiophene-2-carboxamide make it an ideal candidate for use in organic solar cells.
Biochemical and Physiological Effects:
N-(1H-indol-3-yl)thiophene-2-carboxamide has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that N-(1H-indol-3-yl)thiophene-2-carboxamide has low toxicity and does not exhibit any significant cytotoxicity towards human cells. This suggests that N-(1H-indol-3-yl)thiophene-2-carboxamide may be a safe material for use in biomedical applications.
実験室実験の利点と制限
N-(1H-indol-3-yl)thiophene-2-carboxamide has several advantages for use in lab experiments. It is a stable and easily synthesizable molecule that can be obtained in high yields with excellent purity. In addition, N-(1H-indol-3-yl)thiophene-2-carboxamide exhibits excellent photovoltaic properties, making it an ideal candidate for use in organic solar cells. However, N-(1H-indol-3-yl)thiophene-2-carboxamide also has some limitations. It is a relatively new material, and its properties and behavior under different conditions are not fully understood. This makes it challenging to optimize the performance of N-(1H-indol-3-yl)thiophene-2-carboxamide-based devices.
将来の方向性
There are several future directions for research on N-(1H-indol-3-yl)thiophene-2-carboxamide. One area of interest is the optimization of N-(1H-indol-3-yl)thiophene-2-carboxamide-based solar cells to achieve even higher power conversion efficiencies. Another area of research is the investigation of N-(1H-indol-3-yl)thiophene-2-carboxamide for use in other organic electronic devices, such as organic field-effect transistors and organic light-emitting diodes. Furthermore, the use of N-(1H-indol-3-yl)thiophene-2-carboxamide in biomedical applications, such as drug delivery and bioimaging, is an exciting area of research that warrants further investigation. Overall, the potential applications of N-(1H-indol-3-yl)thiophene-2-carboxamide are vast, and further research is needed to fully understand its properties and behavior.
合成法
The synthesis of N-(1H-indol-3-yl)thiophene-2-carboxamide involves the reaction of 3-bromoindole and 2-thiophenecarboxylic acid in the presence of a palladium catalyst. The resulting product is then subjected to a series of purification steps, including column chromatography and recrystallization, to obtain pure N-(1H-indol-3-yl)thiophene-2-carboxamide. The synthesis of N-(1H-indol-3-yl)thiophene-2-carboxamide has been optimized to achieve high yields with excellent purity, making it suitable for large-scale production.
科学的研究の応用
N-(1H-indol-3-yl)thiophene-2-carboxamide has been extensively studied for its potential use in organic solar cells. N-(1H-indol-3-yl)thiophene-2-carboxamide-based solar cells have demonstrated high power conversion efficiencies, making them a promising alternative to traditional silicon-based solar cells. In addition, N-(1H-indol-3-yl)thiophene-2-carboxamide has also been investigated for its use in other organic electronic devices, such as organic field-effect transistors and organic light-emitting diodes.
特性
IUPAC Name |
N-(1H-indol-3-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c16-13(12-6-3-7-17-12)15-11-8-14-10-5-2-1-4-9(10)11/h1-8,14H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCMDNYLJUXTMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-indol-3-yl)thiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylamino]-4-methylphenyl]-(3,5-dimethylpiperidin-1-yl)methanone](/img/structure/B7552961.png)
![N-[4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)phenyl]-2-methyl-5-methylsulfonylbenzamide](/img/structure/B7552970.png)
![N-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-2-((4-oxo-1,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B7552977.png)
![3-(morpholin-4-ylmethyl)-N-[2-(2-oxopyrrolidin-1-yl)-1-[3-(trifluoromethyl)phenyl]ethyl]benzamide](/img/structure/B7552985.png)
![N-[(3-fluoro-4-pyridin-3-yloxyphenyl)methyl]-2-(4-sulfamoylphenyl)acetamide](/img/structure/B7552992.png)
![3-[[benzyl(methyl)carbamoyl]amino]-N-(1,2-diphenylethyl)propanamide](/img/structure/B7553021.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]propanamide](/img/structure/B7553023.png)

![2-[4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B7553032.png)
![2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[[2-(4-methylpiperazin-1-yl)phenyl]methyl]acetamide](/img/structure/B7553045.png)
![2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-methyl-N-[1-(3-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7553052.png)

![N-[2-(2,5-difluorophenyl)-3H-benzimidazol-5-yl]-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B7553060.png)
![1-[[2-(3-Fluorophenoxy)pyridin-3-yl]methyl]-3-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenyl]urea](/img/structure/B7553075.png)